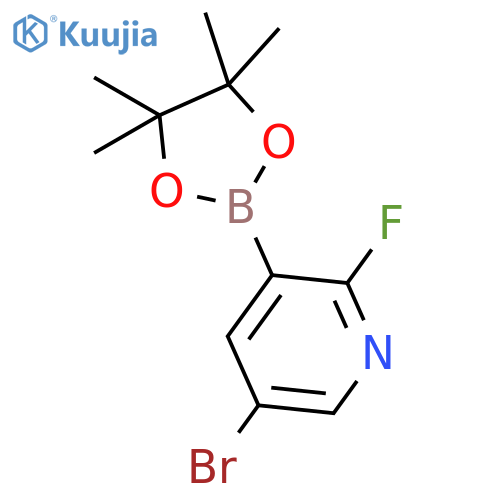

Cas no 1073353-50-0 (5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

1073353-50-0 structure

商品名:5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS番号:1073353-50-0

MF:C11H14BBrFNO2

メガワット:301.947765827179

MDL:MFCD08689619

CID:827943

PubChem ID:329763006

5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 5-BROMO-2-FLUORO-3-(4,4,5,5-TETRAMETHYL-[1,3,2]-DIOXABOROLAN-2-YL)PYRIDINE

- 5-Bromo-2-fluoropyridin-3-ylboronic acid pinacol ester

- 5-Bromo-2-fluoropyridine-3-boronic acid pinacol ester

- Pyridine, 5-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

- C11H14BBrFNO2

- 5-Bromo-2-fluoro-3-pyridineboronic acid pinacol ester

- 5-Bromo-2-fluoropyridine-3-boronicacidpinacolester

- LSBZMTVRIRYRDL-UHFFFAOYSA-N

- BCP05459

- FCH2716521

- 5-Bromo-2-fluoro-pyridine-3-boronic acid pinacol ester

- 5-Bromo-2-fluoro-3-pyridineboronic acid pinacol ester, 97%

- DTXSID30660636

- MFCD08689619

- CS-0041090

- J-001792

- AKOS015949959

- 5-BROMO-2-FLUORO-3-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE

- F14988

- SY110341

- 1073353-50-0

- SB30482

- DS-13555

- 5-Bromo-2-fluoropyridine-3-boronic acid, pinacol ester

- SCHEMBL4561680

- EN300-7379771

-

- MDL: MFCD08689619

- インチ: 1S/C11H14BBrFNO2/c1-10(2)11(3,4)17-12(16-10)8-5-7(13)6-15-9(8)14/h5-6H,1-4H3

- InChIKey: LSBZMTVRIRYRDL-UHFFFAOYSA-N

- ほほえんだ: BrC1=C([H])N=C(C(B2OC(C([H])([H])[H])(C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])O2)=C1[H])F

計算された属性

- せいみつぶんしりょう: 301.02800

- どういたいしつりょう: 301.028

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 287

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 31.4

じっけんとくせい

- 密度みつど: 1.39

- ゆうかいてん: 46-50 °C

- ふってん: 346.2 °C at 760 mmHg

- フラッシュポイント: 華氏温度:>230°f

摂氏度:>110°c - PSA: 31.35000

- LogP: 2.28240

5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:1

5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC412050-250mg |

5-Bromo-2-fluoropyridine-3-boronic acid, pinacol ester |

1073353-50-0 | 97% | 250mg |

£36.00 | 2024-05-25 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD161511-1g |

5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

1073353-50-0 | 97% | 1g |

¥134.0 | 2022-03-01 | |

| TRC | B689953-100mg |

5-Bromo-2-fluoropyridine-3-boronic Acid Pinacol Ester |

1073353-50-0 | 100mg |

$ 64.00 | 2023-04-18 | ||

| Alichem | A029168698-10g |

5-Bromo-2-fluoropyridine-3-boronic acid pinacol ester |

1073353-50-0 | 95% | 10g |

$400.00 | 2023-09-04 | |

| abcr | AB206760-5 g |

5-Bromo-2-fluoropyridine-3-boronic acid pinacol ester, 95%; . |

1073353-50-0 | 95% | 5g |

€301.20 | 2023-05-06 | |

| Fluorochem | 218932-250mg |

5-Bromo-2-fluoropyridine-3-boronic acid pinacol ester |

1073353-50-0 | 95% | 250mg |

£17.00 | 2022-03-01 | |

| TRC | B689953-1g |

5-Bromo-2-fluoropyridine-3-boronic Acid Pinacol Ester |

1073353-50-0 | 1g |

$ 133.00 | 2023-04-18 | ||

| Enamine | EN300-7379771-10.0g |

5-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

1073353-50-0 | 95.0% | 10.0g |

$1839.0 | 2025-03-11 | |

| Enamine | EN300-7379771-1.0g |

5-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

1073353-50-0 | 95.0% | 1.0g |

$428.0 | 2025-03-11 | |

| Fluorochem | 218932-5g |

5-Bromo-2-fluoropyridine-3-boronic acid pinacol ester |

1073353-50-0 | 95% | 5g |

£110.00 | 2022-03-01 |

5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 関連文献

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

1073353-50-0 (5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) 関連製品

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1073353-50-0)5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

清らかである:99%

はかる:25g

価格 ($):164.0